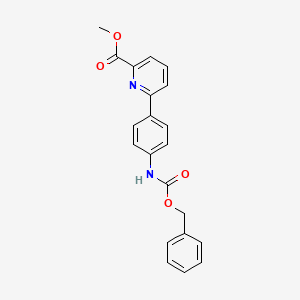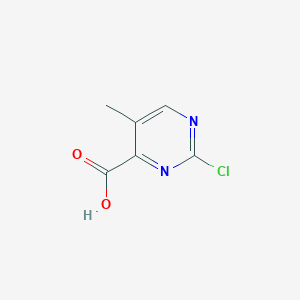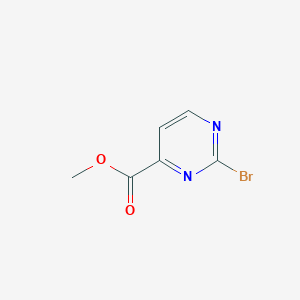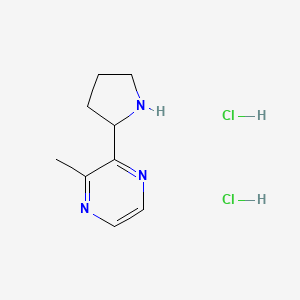
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride
Vue d'ensemble
Description
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, also known as MPP, is a synthetic molecule used as a research tool in the fields of neuropharmacology and drug discovery. It is a heterocyclic aromatic compound with a pyrazine core and a pyrrolidine moiety. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is characterized by a pyrazine core and a pyrrolidine moiety. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride are not available, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Food Science Applications
Pyrazines play a critical role in food science, particularly in the generation of flavors through the Maillard reaction. Strategies to control pyrazine generation during food processing can enhance desired flavors or minimize off-flavors and harmful by-products. Research emphasizes the importance of optimizing reaction conditions, utilizing emerging technologies like ultrasound, and exploring new reactants to manage pyrazine formation, applicable in the food industry for flavor control (Yu et al., 2021).
Pharmacological Effects
Pyrazine derivatives have been extensively studied for their diverse pharmacological activities. They have been evaluated as agents with antiproliferative, anti-infective, and cardiovascular effects, among others. Some pyrazine derivatives have achieved clinical use globally, demonstrating the compound class's potential in drug discovery and therapeutic applications (Doležal & Zítko, 2015).
Organic Synthesis and Medicinal Chemistry
The reactivity and utility of pyrazine N-oxides in organic synthesis and catalysis have been highlighted, showcasing their importance in the development of metal complexes, catalyst designs, and drug applications. These derivatives have shown significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, indicating their versatility and potential in medicinal chemistry (Li et al., 2019).
Orientations Futures
The pyrrolidine ring, a key component of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride, is a versatile scaffold in drug discovery . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Further studies on the anti-fibrotic activity of similar compounds are also being conducted .
Propriétés
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVYYOVUAMDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
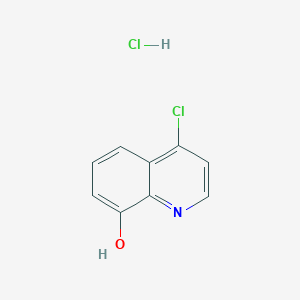
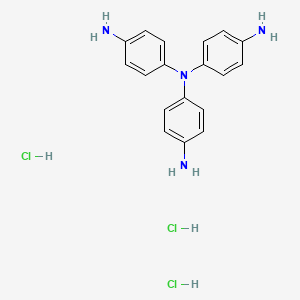
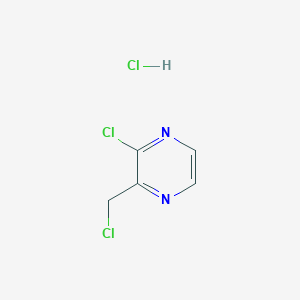


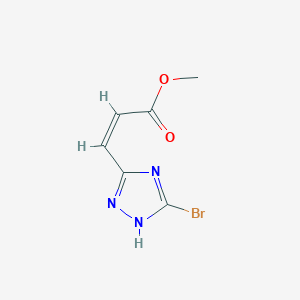
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
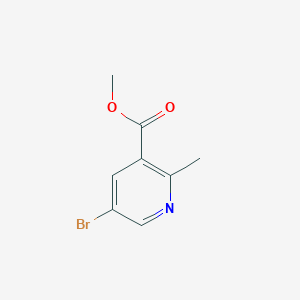
![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
